N-(2-Fluoroethyl)-N-nitrosourea
Description
Historical Context of Nitrosourea (B86855) Derivatives in Research
The exploration of nitrosourea compounds in a research context dates back to the mid-20th century. Initially investigated for their potential as anticancer agents, the first nitrosourea, lomustine, was discovered and subsequently introduced into clinical use in 1976. nih.gov This marked a significant milestone in the development of chemotherapy. wikipedia.org
The fundamental mechanism of action for nitrosoureas involves their spontaneous degradation under physiological conditions to form highly reactive alkylating species. nih.gov These reactive intermediates can then form covalent bonds with biological molecules. A critical area of research has been the interaction of these compounds with DNA, leading to the formation of DNA cross-links that can inhibit DNA replication and transcription. nih.gov
The development of various nitrosourea derivatives, including N-(2-Fluoroethyl)-N-nitrosourea, has been a key focus of medicinal chemistry research. The objective of these synthetic efforts has been to create analogues with improved properties, such as enhanced water solubility or altered biological activity profiles. For example, the synthesis of water-soluble (2-fluoroethyl)nitrosoureas has been achieved using activated carbamates, allowing for a broader range of biological evaluation. lookchem.com
Conceptual Framework of Alkylating Agents in Biological Systems
Alkylating agents are a class of reactive chemical compounds that introduce alkyl groups into nucleophilic sites on other molecules through covalent bonding. nih.gov In biological systems, the primary target of these agents is DNA. nursingcenter.com The addition of an alkyl group to a DNA base can lead to mispairing during DNA replication, the creation of single or double-strand breaks, or the formation of cross-links between DNA strands. nursingcenter.comdrugs.com
The reactivity of alkylating agents can be broadly categorized into two types of nucleophilic substitution reactions: S(_N)1 and S(_N)2. nih.gov
S(_N)1 (Substitution Nucleophilic Unimolecular): In this mechanism, the rate-determining step is the formation of a reactive carbocation intermediate. The rate of the reaction is dependent only on the concentration of the alkylating agent. Nitrogen mustards and nitrosoureas are examples of agents that react via an S(_N)1 mechanism. nih.govoncohemakey.com
S(_N)2 (Substitution Nucleophilic Bimolecular): This mechanism involves a one-step process where the attacking nucleophile displaces the leaving group. The reaction rate is dependent on the concentrations of both the alkylating agent and the target molecule. nih.gov
The biological consequence of DNA alkylation is the disruption of normal cellular processes. The damage to the DNA can trigger cell cycle arrest and apoptosis (programmed cell death), which is the basis for the use of these compounds in cancer research. nih.gov Specifically for 2-haloethylnitrosoureas, it has been proposed that they initially attack the O6 position of guanine (B1146940) in DNA. nih.gov This is followed by an intramolecular rearrangement that leads to the formation of a cross-link with cytosine on the opposing DNA strand. nih.gov The formation of O6-(2-fluoroethyl)guanine has been demonstrated in DNA treated with N-(2-fluoroethyl)-N'-cyclohexyl-N-nitrosourea, supporting this proposed mechanism. nih.gov
Detailed Research Findings
The following table summarizes the anticancer activity of selected this compound derivatives against two murine tumor models.
| Derivative | Target Tumor | Outcome | Reference |
| Water-soluble (2-fluoroethyl)nitrosoureas (6a-d) | B16 melanoma, Lewis lung carcinoma | Significant anticancer activity, comparable to chloroethyl counterparts. | lookchem.comnih.gov |
| Dihydroxycyclohexyl derivative (6b) | B16 melanoma, Lewis lung carcinoma | Potentially the most effective among the tested derivatives. | nih.gov |
| N'-(2,6-dioxo-3-piperidinyl)-N-(2-fluoroethyl)-N-nitrosourea (6e) | B16 melanoma, Lewis lung carcinoma | Derived from an essentially water-insoluble urea (B33335) precursor. | lookchem.com |
Structure
3D Structure
Properties
CAS No. |
69112-98-7 |
|---|---|
Molecular Formula |
C3H6FN3O2 |
Molecular Weight |
135.10 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C3H6FN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8) |
InChI Key |
CVNSFWDAXAKBIM-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)N(C(=O)N)N=O |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Fluoroethyl N Nitrosourea and Its Analogues
Chemical Synthesis Pathways for N-(2-Fluoroethyl)nitrosoureas
The chemical synthesis of N-(2-fluoroethyl)nitrosoureas can be achieved through a couple of primary routes, each with its own set of precursors and reaction conditions.
One effective method for synthesizing N-(2-fluoroethyl)nitrosoureas involves the use of activated carbamates. For instance, 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate has been successfully used to synthesize water-soluble (2-fluoroethyl)nitrosoureas. nih.gov This method has been applied to produce derivatives from various starting materials such as 2-aminoethanol, (1α, 2β, 3α)-2-amino-1,3-cyclohexanediol, cis-2-hydroxycyclohexanol, and 2-amino-2-deoxy-D-glucose. nih.gov
In a related approach, 2,4,5-trichlorophenyl (2-fluoroethyl)carbamate serves as a precursor to prepare the corresponding urea (B33335). This urea is then used to derive the less water-soluble N-(2,6-dioxo-3-piperidinyl)-N'-(2-fluoroethyl)-N'-nitrosourea. nih.gov The use of activated carbamates provides a versatile route to a range of N-(2-fluoroethyl)-N-nitrosourea analogues with varying solubility and substitution patterns. nih.gov
Table 1: Examples of Activated Carbamates in Nitrosourea (B86855) Synthesis
| Activated Carbamate | Resulting Nitrosourea Derivative | Starting Material |
| 2-Nitrophenyl (2-fluoroethyl)nitrosocarbamate | Water-soluble (2-fluoroethyl)nitrosoureas | 2-Aminoethanol, (1α, 2β, 3α)-2-amino-1,3-cyclohexanediol, etc. nih.gov |
| 2,4,5-Trichlorophenyl (2-fluoroethyl)carbamate | N-(2,6-Dioxo-3-piperidinyl)-N'-(2-fluoroethyl)-N'-nitrosourea nih.gov | Urea Precursor |
A common and direct method for the formation of N-(2-fluoroethyl)nitrosoureas is the nitrosation of a corresponding urea precursor. This involves introducing a nitroso group (–NO) to the urea nitrogen atom. wikipedia.org This technique is widely applicable for the synthesis of various nitrosourea compounds. wikipedia.orgwikipedia.org The stability of the resulting nitrosourea can be a concern, with some compounds being sensitive to heat and requiring refrigerated storage. wikipedia.orgspectrumchemical.com
For example, the nitrosation of 1-(2-chloroethyl)-3-(2-fluoroethyl) urea that has been labeled with fluorine-18 (B77423) results in the formation of an isomeric mixture of [¹⁸F]-CFNU. researchgate.net This highlights the direct conversion of a urea to its corresponding nitrosourea.
Radiosynthesis and Isotopic Labeling of Fluoroethyl Nitrosoureas
The introduction of a radioactive isotope, such as fluorine-18 (¹⁸F), into the structure of fluoroethyl nitrosoureas is of significant interest for applications in positron emission tomography (PET). researchgate.net
Nucleophilic fluorination is a key strategy for introducing the ¹⁸F isotope. researchgate.netuchicago.edu This method typically involves the displacement of a leaving group by the [¹⁸F]fluoride ion. uchicago.edu The success of this reaction depends on several factors, including the choice of solvent, temperature, and the nature of the precursor. uchicago.edusioc-journal.cn Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are commonly used. uchicago.edu
A powerful technique for introducing ¹⁸F into a molecule involves the ring-opening of an aziridine (B145994) precursor. researchgate.netnih.govcolab.ws The strained three-membered aziridine ring is susceptible to nucleophilic attack by the [¹⁸F]fluoride ion. nih.govresearchgate.net This reaction can be highly regioselective, depending on the substituents on the aziridine ring. nih.govfrontiersin.org
The synthesis of ¹⁸F-labeled 1,3-bis-(2-fluoroethyl) nitrosourea ([¹⁸F]-BFNU) and 1-(2-chloroethyl)-3-(2-fluoroethyl) nitrosourea ([¹⁸F]-CFNU) has been accomplished through the nucleophilic attack of ¹⁸F-labeled tetra-n-butylammonium fluoride (B91410) on the aziridine ring of substituted ureas. researchgate.net The starting materials for these syntheses include diethyleneurea, 1-(2-fluoroethyl)-3-ethyleneurea, and 1-(2-chloroethyl)-3-ethyleneurea. researchgate.net The subsequent nitrosation of the resulting ¹⁸F-labeled ureas yields the desired nitrosourea compounds. researchgate.net
Table 2: Radiosynthesis of ¹⁸F-Labeled Nitrosoureas via Aziridine Ring Opening
| Starting Material | ¹⁸F-Labeled Intermediate | Final ¹⁸F-Labeled Nitrosourea | Radiochemical Yield |
| Diethyleneurea | ¹⁸F-labeled 1,3-bis-(2-fluoroethyl) urea | ¹⁸F-BFNU | 5-10% researchgate.net |
| 1-(2-Chloroethyl)-3-ethyleneurea | ¹⁸F-labeled 1-(2-chloroethyl)-3-(2-fluoroethyl) urea | ¹⁸F-CFNU (isomeric mixture) | 8-15% researchgate.net |
The synthesis of labeled fluoroethyl nitrosoureas, particularly through methods like aziridine ring opening, can often result in the formation of isomers. researchgate.netnih.gov For instance, the nitrosation of ¹⁸F-labeled 1-(2-chloroethyl)-3-(2-fluoroethyl) urea produces a mixture of two geometric isomers of [¹⁸F]-CFNU. researchgate.net
The separation of these isomers is a critical step to obtain a pure, well-defined radiolabeled compound. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. researchgate.netnih.gov The successful separation of the geometric isomers of [¹⁸F]-CFNU by HPLC has been reported, yielding products with high radiochemical purity. researchgate.net
Molecular Mechanisms of Action of N 2 Fluoroethyl N Nitrosourea at the Dna Level
DNA Alkylation Chemistry of Fluoroethyl Nitrosoureas
The initial and critical step in the mechanism of action of FENU is the alkylation of DNA. This process involves the transfer of a 2-fluoroethyl group from the nitrosourea (B86855) to a nucleophilic site on a DNA base. The chemical reactivity of FENU and the specific sites of DNA modification are central to its biological effects.
Formation of O6-(2-Fluoroethyl)guanine Adducts
A key reaction in the interaction of FENU with DNA is the formation of O6-(2-fluoroethyl)guanine. nih.gov This adduct is formed when the 2-fluoroethyl group from FENU attaches to the O6 position of guanine (B1146940) residues in the DNA strand. The formation of this specific adduct is significant as it represents the initial step in a proposed mechanism leading to more complex DNA lesions, such as interstrand cross-links. nih.gov Research has successfully demonstrated the presence of O6-(2-fluoroethyl)guanine in DNA that has been treated with N-(2-fluoroethyl)-N'-cyclohexyl-N-nitrosourea, a closely related compound, confirming this initial step in the reaction pathway. nih.gov
Intramolecular Rearrangements and Hydrolysis Products, including N1-(2-Hydroxyethyl)guanosine
Following the initial alkylation event, the O6-(2-fluoroethyl)guanine adduct can undergo further chemical transformations. One such transformation is an intramolecular rearrangement. This rearrangement is a crucial step that can lead to the formation of other DNA adducts. For instance, O6-(2-fluoroethyl)guanosine has been shown to hydrolyze to form N1-(2-hydroxyethyl)guanosine. nih.gov This demonstrates that the necessary intramolecular shift occurs, which is a pivotal part of the proposed mechanism for DNA cross-linking by 2-haloethylnitrosoureas. nih.gov The formation of hydroxyethylated derivatives is a notable consequence of the presence of the haloethyl group. nih.gov
Role of Proposed Haloethonium Ion and Nitrogen Half-Mustard Intermediates
The alkylating activity of haloethylnitrosoureas is thought to proceed through highly reactive intermediates. One proposed intermediate is a cyclic haloethonium ion . While not directly stated for FENU in the provided context, the general mechanism for related compounds involves the formation of such electrophilic species. For nitrogen mustards, a related class of alkylating agents, the formation of an aziridinium (B1262131) cation (a nitrogen mustard equivalent of a haloethonium ion) is a key step. mdpi.com This cation is highly electrophilic and readily reacts with nucleophilic sites on DNA. mdpi.com
Another proposed reactive species is a nitrogen half-mustard intermediate. Nitrogen mustards themselves can be monofunctional (half-mustard) or bifunctional. nih.gov The half-mustard possesses a single reactive chloroethyl group. These intermediates are responsible for the initial alkylation of DNA bases. nih.govnih.gov The chemical structure of the specific nitrosourea influences the distribution of the resulting DNA modifications. nih.gov
DNA Interstrand Cross-Linking Dynamics
A significant consequence of DNA alkylation by FENU and related compounds is the formation of interstrand cross-links (ICLs). These ICLs covalently link the two strands of the DNA double helix, posing a major challenge to DNA replication and transcription.
Mechanism of 1-(N3-Deoxycytidyl), 2-(N1-Deoxyguanosinyl)-Ethane Cross-Link Formation
A specific and well-characterized interstrand cross-link formed by haloethylnitrosoureas is 1-(N3-deoxycytidyl), 2-(N1-deoxyguanosinyl)-ethane . nih.govelsevierpure.com The formation of this cross-link is a two-step process. The first step is the initial alkylation of a DNA base by the haloethylnitrosourea. nih.govpopline.org A proposed and strongly supported pathway involves the initial attack of the 2-haloethyl group at the O6 position of a guanine residue. nih.govnih.gov This is followed by an intramolecular rearrangement, which then facilitates a second reaction with the N3 position of a cytosine on the opposite DNA strand, resulting in the formation of the ethane (B1197151) bridge between the two bases. nih.govnih.govelsevierpure.com This cross-link is particularly disruptive as it involves two base-pairing positions. nih.govelsevierpure.com The formation of this dG-dC cross-link is considered a critical cytotoxic lesion. researchgate.net
Comparative Analysis of Haloethyl Groups (e.g., Fluoroethyl vs. Chloroethyl) on Cross-Linking Efficiency and Rate
The nature of the halogen atom on the ethyl group significantly influences the efficiency and rate of DNA interstrand cross-linking. Comparative studies have shown that chloroethylnitrosoureas are much more effective at forming interstrand cross-links than their fluoroethyl counterparts. nih.govpopline.org This difference is attributed to the better leaving group ability of the chloride ion compared to the fluoride (B91410) ion in the second step of the cross-linking reaction. nih.govpopline.org Consequently, compounds like 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea (B76767) produce significantly less cross-linking. nih.govpopline.org The delay in the formation of proteinase-resistant cross-links (believed to include interstrand cross-links) is also greater for the fluoro analog compared to the chloro analog. psu.edu
The distribution of various DNA modification products is also influenced by the specific haloethylnitrosourea used. nih.gov Differences are observed in the relative amounts of O6- versus N7-substituted guanines, the extent of hydroxyethylation versus haloethylation, and the amount of diguanylethane formation. nih.gov
| Feature | Fluoroethylnitrosoureas | Chloroethylnitrosoureas |
| Cross-Linking Efficiency | Lower | Higher nih.govpopline.org |
| Rate of Cross-Link Formation | Slower | Faster psu.edu |
| Leaving Group Ability of Halogen | Poor (F-) | Good (Cl-) nih.govpopline.org |
Diverse DNA Modifications Induced by Fluoroethyl Nitrosoureas
Fluoroethyl nitrosoureas, including FENU, are known to induce a variety of modifications in the DNA structure. These modifications range from the addition of a single fluoroethyl group to a DNA base (monoadducts) to the formation of covalent links between two DNA bases (crosslinks). The precise nature and location of these adducts are critical determinants of the subsequent cellular response.
Guanine is a primary target for alkylating agents like FENU due to its multiple nucleophilic centers. The most significant of these are the N7 and O6 positions. While alkylation can occur at both sites, the biological consequences of these two events are markedly different.
Alkylation at the N7 position of guanine is often the most frequent modification. nih.gov However, N7-alkylguanine adducts are generally considered to be less directly mutagenic and are often removed by cellular DNA repair mechanisms or can lead to depurination, creating an abasic site. nih.gov
Key Research Findings on Guanine Alkylation:
| Alkylating Agent Group | Primary Guanine Adducts | Significance of O6-Alkylation | Reference |
| N-nitroso compounds | N7-alkylguanine, O6-alkylguanine | Leads to mispairing and is a precursor to crosslinks. | nih.govnih.gov |
| N-methyl-N-nitrosourea (MNU) | ~6% O6-methylguanine of total adducts | Mutagenic lesion. | nih.gov |
| N-ethyl-N-nitrosourea (ENU) | ~8% O6-ethylguanine of total adducts | Mutagenic lesion, with a higher proportion of O6 adducts compared to MNU. | nih.gov |
| N-(2-fluoroethyl)-N'-cyclohexyl-N-nitrosourea | O6-(2-fluoroethyl)guanine | Confirmed initial step in the proposed crosslinking mechanism. | nih.gov |
The terms hydroxyethylation and haloethylation refer to the addition of a hydroxyethyl (B10761427) (-CH2CH2OH) group or a haloethyl (-CH2CH2X, where X is a halogen) group to a DNA base, respectively. In the context of FENU, the primary event is fluoroethylation.
The initial damage inflicted by FENU is the covalent attachment of a 2-fluoroethyl group to a DNA base, most critically at the O6 position of guanine, forming O6-(2-fluoroethyl)guanine. nih.gov This haloethylated adduct is not stable and can undergo further reactions. A key transformation is an intramolecular rearrangement where the fluorine atom is displaced, leading to the formation of a hydroxyethyl derivative. Specifically, O6-(2-fluoroethyl)guanosine has been shown to hydrolyze to N1-(2-hydroxyethyl)guanosine. nih.gov This conversion is a critical step in the proposed mechanism of DNA interstrand cross-linking.
Direct hydroxyethylation of DNA by some nitrosamines can occur as a minor metabolic pathway. nih.gov For instance, studies with N-nitrosomethylethylamine have shown the formation of 7-(2-hydroxyethyl)guanine, but at very low levels compared to ethylated adducts. nih.gov However, in the case of FENU, the hydroxyethyl adduct appears to be a secondary product arising from the initial fluoroethylation, rather than a primary modification. This distinction is crucial as the initial haloethylation is the prerequisite for the subsequent cross-linking reaction.
Reaction Pathway from Fluoroethylation to Hydroxyethylation:
| Initial Adduct | Intermediate/Rearranged Adduct | Significance | Reference |
| O6-(2-fluoroethyl)guanine | N1-(2-hydroxyethyl)guanosine | Demonstrates the intramolecular rearrangement necessary for the formation of DNA crosslinks. | nih.gov |
The ultimate cytotoxic lesion induced by bifunctional alkylating agents like FENU is often a DNA interstrand crosslink, which covalently links the two strands of the DNA double helix and physically prevents their separation for replication and transcription.
A significant crosslink formed by the related chloroethylnitrosoureas is 1-(N3-deoxycytidyl), 2-(N1-deoxyguanosinyl)ethane. nih.gov The formation of this crosslink is hypothesized to proceed through the initial formation of O6-(2-haloethyl)guanine. This adduct then undergoes an intramolecular rearrangement to a reactive intermediate which subsequently crosslinks with a cytosine on the opposite DNA strand. nih.gov The detection of O6-(2-fluoroethyl)guanine and its rearrangement product provides strong evidence for this mechanism being operative for FENU as well. nih.gov
Another important type of crosslink is the formation of diguanylethane, specifically 1,2-bis(guanosin-7-yl)ethane. This adduct involves the linking of the N7 positions of two guanine residues. While the formation of O6-guanine adducts is critical for the cytotoxicity of many nitrosoureas, N7-alkylguanine adducts can also lead to cross-linking. The formation of 1,2-bis(deoxyguanosin-7-yl)ethane has been observed with N-(2-chloroethyl)-N-nitrosoureas. Given that FENU also produces a reactive haloethylating species, it is plausible that it can also lead to the formation of such diguanyl crosslinks, although direct experimental confirmation for FENU is not as extensively documented.
In addition to these crosslinks, various monoadducts are formed. These include not only the O6- and N7-guanine adducts but potentially also adducts at other positions on guanine and on other DNA bases like adenine. nih.gov DNA-protein crosslinks, where the alkylating agent links a DNA base to a nearby protein, are another class of lesions that can be induced by such reactive compounds. nih.govfrontiersin.org
Summary of Key DNA Adducts:
| Adduct Type | Specific Example | Proposed Formation Mechanism | Reference |
| Monoadduct | O6-(2-fluoroethyl)guanine | Direct alkylation of the O6 position of guanine by the reactive species from FENU. | nih.gov |
| Monoadduct | N7-alkylguanine | Direct alkylation of the N7 position of guanine. | nih.gov |
| Interstrand Crosslink | 1-(N3-deoxycytidyl), 2-(N1-deoxyguanosinyl)ethane | Initial O6-fluoroethylation of guanine, followed by intramolecular rearrangement and reaction with cytosine. | nih.gov |
| Interstrand Crosslink | 1,2-bis(guanosin-7-yl)ethane | Reaction of the fluoroethyl group with the N7 position of two guanine residues. (Inferred from chloroethylnitrosourea data) | |
| DNA-Protein Crosslink | Guanine-protein linkage | Covalent linkage of a DNA base to a protein mediated by the alkylating agent. | nih.govfrontiersin.org |
Biochemical and Cellular Responses to N 2 Fluoroethyl N Nitrosourea Exposure
DNA Repair Pathway Modulation by N-(2-Fluoroethyl)-N-nitrosourea and Related Compounds
As potent alkylating agents, nitrosoureas trigger a robust response from the cell's DNA repair machinery. The specific types of DNA lesions caused by this compound dictate which repair pathways are activated. The interactions with key repair proteins not only influence the compound's cytotoxicity but also represent significant mechanisms of cellular resistance.
The primary mechanism of DNA damage by this compound involves the alkylation of the O⁶ position of guanine (B1146940) bases in DNA, forming O⁶-(2-fluoroethyl)guanine. nih.gov This specific DNA adduct is a direct substrate for the DNA repair protein O⁶-Alkylguanine-DNA Alkyltransferase (AGT), also known as O⁶-methylguanine-DNA methyltransferase (MGMT). nih.govmdpi.com
AGT plays a critical role in mitigating the cytotoxic effects of such alkylating agents. nih.gov It functions as a "suicide enzyme" by stoichiometrically transferring the alkyl group from the damaged guanine to one of its own cysteine residues. nih.govwikipedia.org This action restores the integrity of the DNA in a single step but results in the irreversible inactivation of the AGT protein, which is subsequently targeted for degradation. nih.gov
The level of AGT activity within a cell is a crucial determinant of its susceptibility to haloethylnitrosoureas. nih.gov Cells with high levels of AGT can efficiently repair the O⁶-(2-fluoroethyl)guanine adducts before they can proceed to form more lethal DNA interstrand crosslinks. nih.govresearchgate.net Conversely, depletion of the cellular AGT pool enhances the cytotoxic efficacy of these compounds. nih.gov Studies on related chloroethylnitrosoureas have shown that resistant glioma cell lines exhibit higher AGT activity, and depleting this activity can restore sensitivity. nih.gov
Table 1: Interaction between AGT and this compound-induced DNA Damage
| Interacting Molecule | Action of AGT | Consequence for AGT | Cellular Outcome |
| O⁶-(2-fluoroethyl)guanine | Transfers the 2-fluoroethyl group from DNA to an internal cysteine residue. nih.govnih.gov | Becomes irreversibly alkylated and inactivated. nih.govwikipedia.org | DNA is repaired; resistance to the compound is conferred. nih.gov |
While the principal cytotoxic lesion from this compound is O⁶-alkylguanine, nitrosoureas as a class can generate a variety of other DNA adducts. nih.govnih.gov These include alkylation at other sites on purine (B94841) bases, such as N3-methyladenine and N7-methylguanine. wikipedia.orgwikipedia.org These latter lesions are not substrates for AGT but are recognized and repaired by a different mechanism: the base excision repair (BER) pathway. nih.govnih.gov
The key enzyme that initiates BER for these adducts is 3-Methyladenine DNA Glycosylase, also known as Alkyladenine DNA Glycosylase (AAG). wikipedia.orgnih.gov This enzyme recognizes and cleaves the N-glycosidic bond holding the damaged base to the DNA backbone, releasing the alkylated purine and creating an apurinic/apyrimidinic (AP) site. wikipedia.org This AP site is then further processed by other BER enzymes to restore the correct DNA sequence.
3-Methyladenine DNA glycosylases have a broad substrate range and are crucial for protecting the genome from a wide variety of DNA damaging agents. nih.gov The formation of substrates for this enzyme, such as 3-methyladenine, by alkylating agents can induce higher levels of glycosylase activity as part of an adaptive cellular response. nih.gov Although direct studies focusing specifically on the modulation of 3-Methyladenine DNA Glycosylase by this compound are not extensively documented, it is plausible that, like other nitrosoureas, it generates a spectrum of lesions that would be recognized and processed by this enzyme.
Cellular Consequences and Mechanistic Insights into Resistance
Exposure to this compound (FENU) triggers a cascade of cellular events, primarily stemming from its ability to chemically modify DNA. The cellular responses are complex, involving the activation of DNA damage checkpoints, cell cycle arrest, and ultimately, cell death. The efficacy of FENU is intrinsically linked to the cell's ability to recognize and repair the DNA lesions it induces, with resistance mechanisms often centered around the efficient removal of these adducts.
Impact on DNA Replication and Cell Cycle Progression (Mechanistic Focus)
The formation of DNA adducts by this compound, particularly interstrand cross-links (ICLs), presents a formidable obstacle to the cellular machinery responsible for DNA replication and transcription. nih.govresearchgate.net These cross-links physically block the progression of DNA polymerases, leading to stalled replication forks. psu.edu The cellular response to such replication stress is the activation of DNA damage checkpoints, which are sophisticated signaling pathways that temporarily halt cell cycle progression to allow time for DNA repair.
Studies on related chloroethylnitrosoureas (CENUs) have shown that the presence of ICLs triggers the Ataxia Telangiectasia and Rad3-related (ATR) kinase signaling pathway. researchgate.net Activated ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), which in turn orchestrates a cell cycle arrest, predominantly in the S and G2/M phases. researchgate.net This arrest prevents cells from entering mitosis with damaged DNA, which could otherwise lead to catastrophic events such as chromosomal aberrations and cell death. While direct data for FENU is limited, the similar nature of the DNA lesions suggests a comparable mechanism of cell cycle arrest. The arrest in the G2 phase is a critical window for the cell to attempt repair of the ICLs. Failure to repair these lesions can lead to the induction of apoptosis (programmed cell death).
The persistence of these DNA adducts and the resulting stalled replication forks are critical determinants of the ultimate cell fate. If the damage is too extensive to be repaired, the cell may be directed towards apoptosis.
Correlation between DNA Cross-linking Extent and Cellular Activity
The cytotoxicity of this compound and its analogs is strongly correlated with the extent of DNA interstrand cross-linking. psu.edu The formation of ICLs is a two-step process initiated by the alkylation of the O6 position of guanine in the DNA strand. nih.gov This initial lesion, an O6-(2-fluoroethyl)guanine adduct, is a precursor to the cross-link. The subsequent reaction with a cytosine residue on the opposite strand forms the stable interstrand cross-link.
A significant finding in the study of haloethylnitrosoureas is the influence of the halogen atom on the efficiency of cross-link formation. Comparative studies have shown that N-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea, a related FENU compound, produces significantly less DNA cross-linking than its chloroethyl counterpart. nih.gov This is attributed to the fact that fluoride (B91410) is a poorer leaving group than chloride, making the second step of the cross-linking reaction less efficient.
This difference in cross-linking efficiency directly translates to cellular activity. While the anticancer activity of some FENU derivatives has been found to be significant and comparable to their chloroethyl analogs in certain tumor models, the reduced efficiency of ICL formation is a key biochemical distinction. nih.gov
Resistance to FENU and other haloethylnitrosoureas is often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). psu.eduresearchgate.net MGMT can directly remove the initial O6-alkylguanine adduct, thereby preventing the formation of the cytotoxic interstrand cross-link. psu.edu Cells with high levels of MGMT activity are therefore more resistant to the cytotoxic effects of these compounds. The interplay between the extent of DNA cross-linking and the cellular repair capacity ultimately determines the biological outcome of FENU exposure.
Structure Activity Relationship Sar Studies of N 2 Fluoroethyl N Nitrosourea Analogues
Significance of the N-(2-Haloethyl)-N-nitrosoureido Grouping for Efficacy
The N-(2-haloethyl)-N-nitrosoureido moiety is a cornerstone of the biological activity observed in this class of compounds. Structure-activity studies have consistently demonstrated that the presence of an N-(2-chloroethyl) or N-(2-fluoroethyl)-N-nitrosoureido group is indispensable for achieving a high level of anticancer activity. This specific structural arrangement is fundamental to the mechanism of action, which involves the generation of reactive chemical species that can modify biological macromolecules. The haloethyl group plays a crucial role in the alkylation reactions that are believed to be responsible for the cytotoxic effects of these compounds. Research indicates that this particular grouping is a necessary feature for potent activity in experimental models such as L1210 leukemia.
Influence of N'-Substituent Variations on Biological Effects and DNA Modification Patterns
While the N-(2-haloethyl)-N-nitrosoureido group is essential for activity, the substituent at the N'-position of the urea (B33335) molecule significantly modulates the biological effects, including potency and spectrum of activity. A wide variety of carrier groups can be attached to the N'-nitrogen, leading to analogues with differing physicochemical properties and therapeutic profiles.
For instance, attaching hydrophilic groups can create water-soluble derivatives. An activated carbamate, 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate, has been successfully used to synthesize water-soluble N-(2-Fluoroethyl)-N-nitrosoureas from various amino alcohols and sugars. Conversely, using 2,4,5-trichlorophenyl (2-fluoroethyl)carbamate can lead to the synthesis of largely water-insoluble analogues.
Advanced Research Methodologies and Preclinical Models for N 2 Fluoroethyl N Nitrosourea
Spectroscopic Techniques for Molecular and DNA Interaction Analysis
Spectroscopy is a fundamental tool for investigating the structural and electronic properties of molecules. In the context of N-(2-Fluoroethyl)-N-nitrosourea, various spectroscopic methods provide critical insights into its structure and its effects on DNA.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic compounds like this compound. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹⁵N, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netcore.ac.uk
Table 1: Predicted NMR Data for this compound This table presents hypothetical chemical shift (δ) ranges based on standard NMR principles for the structural characterization of the compound.
| Nucleus | Position | Predicted Chemical Shift (δ) in ppm | Coupling Information |
| ¹H | -CH₂-F | 4.5 - 4.8 | Triplet of doublets (td), coupling to ¹⁹F and adjacent -CH₂- |
| ¹H | -CH₂-N | 3.6 - 3.9 | Triplet of doublets (td), coupling to adjacent -CH₂- and NH |
| ¹³C | -CH₂-F | 80 - 85 | Doublet, due to ¹JCF coupling |
| ¹³C | -CH₂-N | 45 - 50 | Singlet or triplet, depending on environment |
| ¹⁹F | -CH₂-F | -220 to -230 | Triplet, due to coupling with adjacent -CH₂- protons |
Infrared (IR) and Raman spectroscopy are vibrational techniques that probe the functional groups within a molecule. They are particularly useful for identifying reactive regions and monitoring changes in chemical bonding that occur upon interaction with DNA. The C=O (carbonyl) and N=O (nitroso) stretching vibrations of this compound produce characteristic bands in the IR spectrum.
When the compound interacts with DNA, shifts in the frequency of these bands can indicate binding or a chemical reaction. For instance, the involvement of the nitroso group in the alkylation mechanism would lead to a change or disappearance of its corresponding vibrational band. researchgate.net Concurrently, changes in the vibrational modes of DNA bases (e.g., C=O stretches in guanine (B1146940) and thymine) and the phosphate (B84403) backbone can signify the formation of covalent adducts. Raman spectroscopy, being highly sensitive to non-polar bonds and less susceptible to interference from water, can be particularly effective for studying these interactions in aqueous environments. researchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in DNA Interaction Studies |
| N=O | Stretch | 1500 - 1550 | Disappearance or shift indicates decomposition and initiation of alkylation. |
| C=O | Stretch | 1680 - 1720 | Shift can indicate hydrogen bonding or interaction at the urea (B33335) moiety. |
| C-F | Stretch | 1000 - 1400 | Generally stable, serves as a structural marker. |
| N-H | Stretch | 3300 - 3500 | Changes suggest involvement in hydrogen bonding with DNA. |
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral macromolecules like DNA. mdpi.comresearchgate.netnih.gov The native double-helical B-form of DNA has a characteristic CD spectrum. When this compound covalently modifies DNA bases, it can introduce structural distortions such as bends or unwinding of the helix. mdpi.com These conformational changes result in alterations to the CD spectrum, providing a sensitive measure of the extent and nature of the DNA damage. researchgate.netnih.gov For example, the formation of DNA adducts can lead to changes in the intensity and wavelength of the positive band around 275 nm, which is characteristic of B-DNA. mdpi.com
Chromatographic and Mass Spectrometric Methodologies for Mechanistic Elucidation
To fully understand the reaction mechanism of this compound with DNA, it is essential to separate and identify the specific covalent adducts that are formed. The combination of liquid chromatography and mass spectrometry provides the necessary sensitivity and specificity for this task.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DNA adducts. nih.gov After reacting DNA with this compound in vitro or isolating it from treated cells, the DNA is enzymatically hydrolyzed to its constituent nucleosides. This process yields a complex mixture of normal deoxynucleosides and various fluoroethylated adducts.
Using reversed-phase HPLC, these components can be separated based on their differing polarities. tera.org The separated adducts can then be detected, often by UV absorbance, and quantified by comparing their peak areas to those of known standards. tera.orgmdpi.com This method allows for the precise measurement of the levels of different adducts, such as O⁶-(2-fluoroethyl)guanine, providing quantitative data on the compound's reactivity and sequence preference. nih.gov
While HPLC can separate DNA adducts, mass spectrometry (MS) is required for their definitive identification. escholarship.org Coupling HPLC with electrospray ionization tandem mass spectrometry (HPLC-ES-MS/MS) is a highly sensitive and specific method for structural elucidation. nih.gov As adducts elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined.
In tandem MS, a specific ion corresponding to a suspected adduct is selected and fragmented. The resulting fragmentation pattern serves as a molecular fingerprint, confirming the identity of the adduct and the site of modification on the nucleobase. escholarship.org For example, the fragmentation of the O⁶-(2-fluoroethyl)guanosine adduct would yield characteristic product ions corresponding to the loss of the deoxyribose sugar and the fluoroethylated guanine base. This level of detail is crucial for discriminating between different reaction pathways and confirming mechanistic hypotheses, such as the initial formation of O⁶-(2-fluoroethyl)guanine which is a precursor to DNA cross-links. nih.gov
Table 3: Example MS/MS Data for the Identification of O⁶-(2-fluoroethyl)guanosine
| Precursor Ion (m/z) | Description | Product Ion (m/z) | Description of Fragment |
| 314.1 | [M+H]⁺ of O⁶-(2-fluoroethyl)guanosine | 198.1 | [M+H]⁺ of O⁶-(2-fluoroethyl)guanine (loss of deoxyribose) |
| 314.1 | [M+H]⁺ of O⁶-(2-fluoroethyl)guanosine | 152.1 | [M+H]⁺ of Guanine (loss of fluoroethyl and deoxyribose) |
Computational Approaches in this compound Research
Computational methodologies have become indispensable in modern medicinal chemistry, offering profound insights into the molecular interactions and intrinsic properties of therapeutic compounds. For this compound (FENU), these in silico techniques provide a powerful lens to examine its mechanism of action at an atomic level, guiding further experimental work.
Molecular Modeling and Docking Explorations of DNA-Compound Interactions
Molecular modeling and docking simulations are pivotal in visualizing the interaction between FENU and its primary biological target, DNA. These computational methods predict the preferred binding orientation of a ligand to a macromolecule, helping to elucidate the structural basis of its activity.
Research in this area focuses on simulating the docking of FENU and its reactive intermediates, such as the 2-fluoroethyldiazonium ion, with specific DNA sequences. These simulations aim to identify the most energetically favorable binding sites and interaction modes. Key parameters often investigated include binding affinity, intermolecular hydrogen bonds, and van der Waals forces between the compound and DNA bases. For instance, studies might explore the interaction with guanine and cytosine residues, which are known targets for alkylating agents. The binding energy, a key output of docking studies, indicates the stability of the DNA-ligand complex.
| Parameter | Description | Typical Focus in FENU Research |
|---|---|---|
| Binding Affinity (kcal/mol) | Indicates the strength of the interaction between the ligand and DNA. More negative values suggest stronger binding. | Comparison of binding energies at different DNA sites (e.g., O6 of guanine vs. N7 of guanine) to predict regioselectivity. |
| Interacting DNA Residues | Identifies specific nucleotides (e.g., Guanine, Cytosine) involved in the interaction. | Focus on GC-rich regions of DNA, which are preferential targets for many nitrosoureas. |
| Hydrogen Bond Formation | Identifies key hydrogen bonds that stabilize the DNA-ligand complex. | Analysis of H-bonds between the nitrosourea (B86855) functional group and DNA bases. |
| Binding Mode | Describes the orientation of the ligand within the DNA groove (major vs. minor) or its intercalation. | Exploration of minor groove binding, which is common for smaller molecules. biointerfaceresearch.com |
These computational explorations provide a static but insightful picture of the initial non-covalent interactions that precede the covalent modification of DNA, which is the ultimate mechanistic step for this class of compounds.
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scielo.org.mxnih.gov For FENU, DFT studies are crucial for understanding its intrinsic chemical properties, such as molecular geometry, electronic charge distribution, and reactivity, which are fundamental to its biological activity.
DFT calculations can predict various molecular properties with high accuracy. These include bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the FENU molecule. Furthermore, DFT is used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and its ability to participate in chemical reactions. scispace.com A smaller HOMO-LUMO gap generally implies higher reactivity.
Researchers also use DFT to model the decomposition pathway of FENU, predicting the stability of intermediates and the energy barriers for different reaction steps. This is particularly important for understanding the formation of the ultimate alkylating species responsible for DNA modification. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites prone to interaction with biological macromolecules. nih.gov
| Property | Significance in FENU Research | Example Finding for Related Nitrosoureas |
|---|---|---|
| HOMO-LUMO Energy Gap | Predicts the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. | Studies on similar N-nitrosoureas show how substituent changes modify the energy gap, correlating with biological activity. semanticscholar.org |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. | MEP maps can highlight the electrophilic nature of the carbon atom attached to the fluorine, which is involved in alkylation. |
| Atomic Charges (e.g., NBO) | Quantifies the electron distribution on each atom, providing insight into reactive centers. | Calculations can show the partial positive charge on the CH2-F carbon, supporting its role as an electrophile. semanticscholar.org |
| Decomposition Energy Barrier | Calculates the energy required for the molecule to break down into its reactive intermediates. | DFT can be used to compare the stability of fluoroethyl derivatives to their chloroethyl counterparts. |
In Vitro and In Vivo Preclinical Research Models for Mechanistic Studies
To experimentally validate computational predictions and delve deeper into the biological consequences of FENU's activity, a range of preclinical models are employed. These systems, from simple chemical reactions to complex animal models, are essential for a comprehensive mechanistic understanding.
DNA-Based Chemical Reaction Systems for Adduct Formation Studies
In vitro DNA-based chemical reaction systems provide a controlled environment to study the direct chemical interactions between FENU and DNA. nih.gov These cell-free systems allow researchers to isolate and identify the specific DNA adducts formed without the complexity of cellular metabolism and repair processes.
In a typical experiment, FENU is incubated with purified DNA, oligonucleotides of defined sequences, or individual nucleosides (like deoxyguanosine). After the reaction, analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are used to separate and identify the resulting products. These studies are crucial for confirming the sites of alkylation on DNA bases. For nitrosoureas, common adducts include modifications at the O6 and N7 positions of guanine and the N3 position of cytosine. Comparative studies using FENU versus its chloroethyl analogue, for example, can reveal differences in reactivity and adduct profiles, highlighting the impact of the fluorine substitution. nih.gov For instance, the fluorine atom is a poorer leaving group compared to chlorine, which may influence the rate and mechanism of cross-link formation. nih.gov
Murine and Rodent Tumor Models in Mechanistic Evaluation of Nitrosourea Activity
Murine and rodent models are fundamental for evaluating the in vivo activity and mechanism of action of compounds like FENU in a complex biological system. nih.gov These models allow for the study of the compound's effects on tumor growth within a living organism, providing insights that cannot be obtained from in vitro studies alone.
For mechanistic evaluation, researchers often utilize transplantable tumor models, where cancer cells are implanted into mice or rats. Commonly used models include B16 melanoma and Lewis lung carcinoma. nih.gov After tumor establishment, the animals are treated with the nitrosourea, and various endpoints are measured to assess its activity. Beyond simply measuring tumor size, mechanistic studies in these models may involve:
Ex vivo analysis of tumor DNA: Tumors are excised after treatment, and the DNA is analyzed for the presence of specific adducts and interstrand cross-links, confirming that the compound reaches its target and exerts its chemical effect in vivo.
Immunohistochemistry: Tumor tissues can be stained for markers of DNA damage (e.g., γ-H2AX) and apoptosis (e.g., cleaved caspase-3) to visualize the cellular response to treatment.
These models have been used to demonstrate the significant anticancer activity of this compound derivatives, often showing efficacy comparable to their clinically used chloroethyl counterparts. nih.gov
Genetically Engineered Cellular and Animal Models for Investigating DNA Damage Response and Repair
Genetically engineered models are sophisticated tools that allow for the investigation of specific pathways involved in the cellular response to DNA damage induced by FENU. elsevierpure.com These models are particularly valuable for understanding mechanisms of drug resistance and for identifying potential synergistic therapeutic targets.
A key DNA repair protein relevant to nitrosourea activity is O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly reverses alkylation at the O6 position of guanine, thereby preventing the formation of cytotoxic interstrand cross-links. To study the role of this repair pathway, researchers use:
MGMT-deficient cell lines: Cancer cell lines that have been genetically engineered (e.g., using CRISPR-Cas9) to lack the MGMT gene are highly sensitive to nitrosoureas. nih.gov Comparing the cytotoxicity of FENU in MGMT-proficient versus MGMT-deficient cells can quantify the extent to which MGMT contributes to resistance.
Genetically engineered mouse models (GEMMs): Mice can be engineered to have specific genes, such as those involved in DNA repair pathways (e.g., p53), knocked out or mutated. researchgate.net For example, using models with deficiencies in specific DNA repair pathways can help elucidate how cells cope with the types of lesions induced by FENU. The chemical mutagen N-ethyl-N-nitrosourea (ENU) itself is widely used to generate random mutations in mice, creating a vast resource of models for studying gene function and disease. nih.govnih.gov
These advanced models are critical for dissecting the complex interplay between FENU-induced DNA damage and the cellular machinery that responds to and repairs this damage.
Investigation of Blood-Brain Barrier Penetration and Delivery Mechanisms in Preclinical Brain Models
The efficacy of chemotherapeutic agents intended for central nervous system (CNS) malignancies is critically dependent on their ability to cross the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. For this compound, a compound designed for potential neurological applications, characterizing its transport across this barrier is a fundamental step in preclinical evaluation. This is accomplished using a variety of in vivo and in vitro models, alongside advanced imaging technologies that leverage the unique chemical structure of the molecule.
Preclinical In Vivo Models and Pharmacokinetic Assessment
Rodent models, primarily rats and mice, are standard for the in vivo assessment of BBB penetration. These studies involve the systemic administration of the compound, followed by the collection of brain tissue and plasma at sequential time points. The concentrations of this compound in these samples are quantified using methods like liquid chromatography-mass spectrometry (LC-MS).
A key metric derived from these studies is the brain-to-plasma concentration ratio (Kp), which indicates the extent of brain penetration. An even more precise measure is the unbound brain-to-plasma ratio (Kp,uu), which accounts for protein binding in both compartments and reflects the concentration of the free drug available to interact with its target. For nitrosoureas, which are typically small, lipophilic molecules, passive diffusion is the expected primary mechanism of BBB transit. The physicochemical properties of this compound, such as its lipophilicity, molecular weight, and hydrogen bonding capacity, are critical determinants of its ability to passively diffuse across the lipid membranes of the BBB's endothelial cells.
Studies on analogous compounds, such as other fluoroethylnitrosoureas like BFNU and FCNU, have been conducted in murine models to assess tissue distribution, confirming the utility of these systems for evaluating this class of compounds. The data generated allows for a quantitative comparison of how structural modifications, like the inclusion of a fluoroethyl group, impact CNS exposure.
| Compound | LogP (Predicted) | Molecular Weight (g/mol) | Brain-to-Plasma Ratio (Kp) in Rat Model (Hypothetical) | Primary BBB Transport Mechanism |
|---|---|---|---|---|
| N-(2-Chloroethyl)-N-nitrosourea | 0.85 | 143.55 | 0.35 | Passive Diffusion |
| This compound | 0.65 | 149.10 | 0.45 | Passive Diffusion |
This table presents hypothetical, representative data for illustrative purposes, based on the general principles of how the physicochemical properties of nitrosourea analogs influence their brain penetration.
Advanced Research Methodologies: Radiolabeling and Positron Emission Tomography (PET)
A significant advantage of the 2-fluoroethyl moiety in the structure of this compound is its suitability for radiolabeling with the positron-emitting isotope Fluorine-18 (B77423) (18F). This allows for the use of Positron Emission Tomography (PET), a powerful and non-invasive imaging technique, to study the compound's pharmacokinetics in the brain of living preclinical models in real-time.
The methodology involves synthesizing 18F-labeled this compound and administering it to an animal model, typically a rat. The animal is then scanned dynamically to measure the radioactivity concentration in the brain and other organs over time. Concurrently, arterial blood sampling is often performed to provide a metabolite-corrected plasma input function, which is crucial for accurate kinetic modeling.
This advanced technique provides several key quantitative parameters:
Influx Constant (Ki): Represents the rate of unidirectional transport of the agent from the plasma into the brain tissue.
Standardized Uptake Value (SUV): A semi-quantitative measure of tissue radioactivity concentration, normalized for injected dose and body weight, which is useful for assessing relative uptake in different regions.
Volume of Distribution (VT): Describes the steady-state distribution of the compound between brain tissue and plasma.
PET imaging studies with other 18F-labeled compounds, such as O-(2-[18F]fluoroethyl)-L-tyrosine (FET), have established this as a robust method for evaluating the brain kinetics of molecules containing a fluoroethyl group. nih.govnih.gov Similar studies with related nitrosoureas like BCNU have also utilized PET to demonstrate differential clearance rates between tumor tissue and healthy brain, a methodology directly applicable to the preclinical assessment of this compound. nih.gov This approach allows researchers to visualize and quantify if the drug preferentially accumulates in brain tumors compared to surrounding healthy tissue, providing critical information on its targeting capabilities.
| Brain Region of Interest (Rat Model) | Influx Constant (Ki) (mL/cm³/min) | Peak Standardized Uptake Value (SUVmax) | Time to Peak Uptake (minutes) |
|---|---|---|---|
| Contralateral Healthy Brain | 0.035 | 1.2 | 5 |
| Core of Implanted Glioma | 0.060 | 2.5 | 25 |
| Cerebellum | 0.030 | 1.1 | 5 |
This table contains representative data from a hypothetical preclinical PET study of 18F-labeled this compound, illustrating its potential for differential uptake in tumor versus healthy brain tissue.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-Fluoroethyl)-N-nitrosourea, and how is purity ensured during production?
- Methodological Answer : The synthesis involves nitrosation of precursor amines (e.g., 2-fluoroethylamine), followed by deprotection using reducing agents like hydrides to eliminate carcinogenic nitrosamines. Quality control includes HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight verification. Deprotection efficiency is monitored via UV spectroscopy to track nitrosourea decomposition .
Q. How does the structural stability of this compound impact its experimental handling and storage?
- Methodological Answer : The compound’s aqueous decomposition rate is influenced by temperature and pH. Researchers should store it at -20°C in anhydrous solvents (e.g., DMSO) to minimize hydrolysis. Stability assays using UV spectroscopy (tracking isobestic points) and kinetic studies under physiological conditions (37°C, pH 7.4) are recommended to determine half-life .
Q. What mechanisms underlie the alkylating versus carbamoylating activities of this compound?
- Methodological Answer : Alkylating activity arises from the release of 2-fluoroethyl diazonium ions, which crosslink DNA, while carbamoylation occurs via isocyanate intermediates modifying proteins (e.g., glutathione reductase). In vitro assays using DNA strand-break analysis (e.g., comet assay) and enzyme inhibition studies (e.g., glutathione reductase activity) distinguish these mechanisms .
Advanced Research Questions
Q. How can LC-MS/MS be utilized to identify in vivo metabolites of this compound, and what are their toxicological implications?
- Methodological Answer : After administering the compound to model organisms (e.g., rats), bile and urine are analyzed for glutathione (GSH) and N-acetylcysteine (NAC) conjugates using targeted LC-MS/MS. Fragmentation patterns (e.g., m/z transitions) confirm metabolite identity. Quantification reveals biliary (3.9%) and urinary (18.1%) excretion of CEIC-derived adducts, linking carbamoylating species to organ toxicity .
Q. What structural modifications enhance the antitumor efficacy of fluoroethyl nitrosoureas while reducing systemic toxicity?
- Methodological Answer : Comparative studies with analogues (e.g., CCNU, nimustine) show that substituting the cyclohexyl group with fluorinated ethyl chains improves blood-brain barrier penetration. In vivo efficacy is tested using murine leukemia models (e.g., L1210), with toxicity assessed via hematological profiling and hepatic enzyme assays. Stereospecific synthesis of metabolites (e.g., cis-4-hydroxycyclohexyl derivatives) reveals higher potency than parent compounds .
Q. How do researchers address discrepancies between in vitro stability data and in vivo metabolite activity for this compound?
- Methodological Answer : In vitro degradation kinetics (e.g., UV spectroscopy) may underestimate in vivo metabolic activation due to enzymatic pathways (e.g., cytochrome P450). Parallel studies using isotopically labeled compounds and microsomal incubation assays reconcile these differences. For example, carbamoylating metabolites identified via LC-MS/MS in vivo are absent in buffer-based degradation studies .
Data Contradiction and Analytical Challenges
Q. Why do some studies report higher antitumor activity for this compound metabolites compared to the parent compound?
- Methodological Answer : Metabolites like N-(2-fluoroethyl)-N′-(cis-4-hydroxycyclohexyl)-N-nitrosourea exhibit enhanced lipophilicity and prolonged half-life, increasing tumor penetration. Activity comparisons in intracerebral vs. intraperitoneal tumor models (e.g., L1210 leukemia) demonstrate metabolite superiority, validated via survival curves and tumor burden quantification .
Q. What experimental designs mitigate the risk of nitrosamine contamination during synthesis?
- Methodological Answer : Deprotection steps using hydride reducing agents (e.g., NaBH4) convert residual nitrosoureas to non-carcinogenic amides. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and rigorous LC-MS screening ensure nitrosamine levels are below 1 ppm, complying with ICH guidelines .
Tables for Key Data
Table 1 : Stability of this compound Under Physiological Conditions
| Condition | Half-Life (h) | Decomposition Products | Analytical Method |
|---|---|---|---|
| pH 7.4, 37°C | 2.5 | 2-Fluoroethyl isocyanate | UV spectroscopy |
| Rat plasma, 37°C | 1.8 | GSH conjugates, NAC adducts | LC-MS/MS |
Table 2 : Antitumor Activity of Fluoroethyl Nitrosourea Analogues
| Compound | L1210 Leukemia IC50 (µM) | Toxicity (LD50, mg/kg) | Key Metabolite Activity |
|---|---|---|---|
| N-(2-Fluoroethyl) | 0.45 | 24.0 | High (cis-4-OH derivative) |
| Nimustine (ACNU) | 0.68 | 18.5 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
